REACTION_CXSMILES
|
[C:1]1([CH2:7][OH:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.[CH2:9]([Zn]CC)C.ClCI>ClCCCl.CCCCCC.CCOC(C)=O.Cl>[C:1]12([CH2:7][OH:8])[CH2:9][CH:6]1[CH2:5][CH2:4][CH2:3][CH2:2]2
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CCCCC1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Zn]CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
8.56 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
1.242 mL
|
Type
|
reactant
|
Smiles
|
ClCI
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 0° C. for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred at rt for 16 hr
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
the organic phase was washed with sat. NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield an oil
|
Type
|
WASH
|
Details
|
was eluted with a 20 min gradient of 0-40% EtOAc in hexane
|
Duration
|
20 min
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C12(CCCCC2C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.12 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |